molecular formula C18H16O5 B5816146 8-Methoxy-4-methyl-3-(2-oxopropoxy)benzo[c]chromen-6-one

8-Methoxy-4-methyl-3-(2-oxopropoxy)benzo[c]chromen-6-one

Cat. No.: B5816146
M. Wt: 312.3 g/mol
InChI Key: WLSQXTXWAGLNLY-UHFFFAOYSA-N
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Description

8-Methoxy-4-methyl-3-(2-oxopropoxy)benzo[c]chromen-6-one is a synthetic organic compound with the molecular formula C18H16O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-4-methyl-3-(2-oxopropoxy)benzo[c]chromen-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-hydroxybenzoic acid and 2-bromoacetone.

    Esterification: The first step involves the esterification of 4-methyl-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form 4-methyl-2-methoxybenzoic acid.

    Bromination: The next step is the bromination of 4-methyl-2-methoxybenzoic acid using bromine in acetic acid to obtain 4-methyl-2-methoxy-5-bromobenzoic acid.

    Cyclization: The brominated compound undergoes cyclization with 2-bromoacetone in the presence of a base, such as potassium carbonate, to form the benzo[c]chromen-6-one core structure.

    Methoxylation: Finally, the compound is methoxylated using sodium methoxide in methanol to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-4-methyl-3-(2-oxopropoxy)benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Methoxy-4-methyl-3-(2-oxopropoxy)benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxy-4-methyl-3-(2-oxopropoxy)benzo[c]chromen-6-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-4-methyl-3-(2-oxopropoxy)benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and oxopropoxy groups contribute to its enhanced solubility and interaction with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

8-methoxy-4-methyl-3-(2-oxopropoxy)benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-10(19)9-22-16-7-6-14-13-5-4-12(21-3)8-15(13)18(20)23-17(14)11(16)2/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSQXTXWAGLNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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